Levonantradol

概要

説明

Levonantradol is a synthetic cannabinoid analog of dronabinol (Marinol) developed by Pfizer in the 1980s. It is approximately 30 times more potent than tetrahydrocannabinol (THC) and exhibits significant antiemetic and analgesic effects via activation of cannabinoid receptors CB1 and CB2 . This compound is not currently used in medicine as dronabinol or nabilone are considered more useful for most conditions. it is widely used in research into the potential therapeutic applications of cannabinoids .

準備方法

化学反応の分析

Initial Condensation and Reduction

-

Dane salt formation :

-

Amino group protection :

-

Ester saponification :

Cyclodehydration and Ring Formation

-

Cyclodehydration :

-

Etherification :

Formylation and Annulation

-

Double formylation :

-

Michael addition :

-

Robinson annulation :

Final Reduction and Acetylation

-

Olefin reduction :

-

Acetylation :

Stereochemical Control

The synthesis employs chiral catalysts and resolving agents to ensure the correct (6S,6aR,9R,10aR) configuration :

-

Catalyst : [(R-BINAP)Pd(μ-OH)]₂[OTf]₂ enables enantioselective C–C bond formation (97.5% ee) .

-

Recrystallization : Toluene resolves diastereomers, achieving 100% enantiomeric excess (ee) .

Reaction Data Tables

Analytical Verification

-

NMR : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., acetate at δ 2.05 ppm) .

-

X-ray crystallography : Validates the (6S,6aR,9R,10aR) configuration .

Challenges and Optimizations

-

Solubility : Ethanol/emulphur/saline mixtures are required for intramuscular administration .

-

Byproducts : Minor diastereomers during Michael addition are removed via column chromatography (hexane/EtOAc) .

This compound’s synthesis exemplifies precision in stereochemical control and functional group manipulation, enabling its pharmacological profile as a potent cannabinoid receptor agonist .

科学的研究の応用

Pharmacological Properties

Binding Affinity and Efficacy

Levonantradol exhibits a higher binding affinity and efficacy compared to other cannabinoids like Δ9-tetrahydrocannabinol (THC) and nabilone. This characteristic makes it a subject of interest in various therapeutic contexts, particularly for conditions that require potent analgesic or antiemetic effects .

Pharmacokinetics

The pharmacokinetics of this compound indicate that it can be administered via multiple routes, including intramuscularly and orally. Its half-life ranges from 1 to 2 hours, and doses typically vary from 0.25 mg to 3.0 mg every 2-4 hours . The drug’s ability to cross the blood-brain barrier efficiently due to its lipophilicity enhances its potential effectiveness in treating central nervous system-related conditions.

Clinical Applications

Pain Management

this compound has been investigated for its analgesic properties, particularly in postoperative pain management. A study demonstrated that it effectively alleviated pain without significant emetic side effects, which are common with other opioids . The drug acts on pain pathways within the central nervous system, making it a candidate for treating chronic pain conditions.

Antiemetic Effects

One of the most notable applications of this compound is in managing chemotherapy-induced nausea and vomiting. Clinical trials have shown that it is more effective than traditional antiemetics such as prochlorperazine and metoclopramide . Its mechanism involves the modulation of cannabinoid receptors that play a role in the vomiting reflex.

Behavioral Studies

Research involving animal models has provided insights into the behavioral effects of this compound. In studies with rhesus monkeys, it was observed that this compound produced signs of central nervous system depression but did not maintain self-administration rates higher than its vehicle, indicating a lower potential for abuse compared to traditional narcotics .

Comparative Efficacy

A comprehensive review of studies comparing this compound with other cannabinoids highlights its superior efficacy in certain applications:

作用機序

レボナンタドールは、G タンパク質共役受容体(GPCR)のスーパーファミリーに属する CB1 受容体の完全アゴニストです 。 内因性カンナビノイドは、GPCR を自然に活性化し、アデニリルシクラーゼの阻害と環状アデノシン一リン酸(cAMP)の蓄積を調節します 。 CB1 受容体の活性化は、脳内のカルシウムコンダクタンスを低下させ、カリウムコンダクタンスを増加させ、シナプス伝達を調節し、精神活性作用を媒介します 。 レボナンタドールなどの合成カンナビノイドは、これらの作用を模倣し、その鎮痛効果と制吐効果をもたらします .

6. 類似化合物の比較

レボナンタドールは、以下の合成カンナビノイドと比較されます。

- CP 42,096

- CP 47,497

- CP 55,940

- CP 55,244

これらの化合物は、類似の構造と薬理作用を共有していますが、効力と特定の効果が異なります 。 レボナンタドールは、高い効力とカンナビノイド受容体に対する特異的な結合親和性によってユニークです .

類似化合物との比較

Levonantradol is compared with other synthetic cannabinoids, including:

- CP 42,096

- CP 47,497

- CP 55,940

- CP 55,244

These compounds share similar structures and pharmacological activities but differ in their potency and specific effects . This compound is unique due to its high potency and specific binding affinity to cannabinoid receptors .

生物活性

Levonantradol, a synthetic cannabinoid derived from tetrahydrocannabinol (THC), has been studied for its various biological activities, particularly in pain management and antiemetic effects. This article synthesizes findings from diverse studies to provide a comprehensive overview of the compound's pharmacological properties, efficacy, and safety profile.

This compound is structurally similar to THC, acting primarily on the cannabinoid receptors (CB1 and CB2) in the central nervous system. Its analgesic properties are attributed to its ability to modulate pain pathways through these receptors, leading to reduced nociceptive signaling. Additionally, this compound influences prostanoid mechanisms, which may further contribute to its analgesic effects .

Efficacy in Pain Management

- Potency Comparison : this compound has been reported to be approximately 3000 times more potent than morphine in blocking naloxone-induced signs of abstinence in morphine-dependent mice, highlighting its significant analgesic potential .

- Clinical Trials : A rapid literature review identified several randomized controlled trials (RCTs) assessing this compound's effectiveness in postoperative pain management. Out of 11 RCTs, two trials using intramuscular this compound showed statistically significant pain reduction compared to placebo, although the overall quality of evidence was rated as low due to unclear bias risks .

- Case Studies : In one study involving patients undergoing chemotherapy, this compound demonstrated a notable reduction in pain associated with chemotherapy-induced nausea and vomiting (CINV), although it did not outperform conventional antiemetics like prochlorperazine .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Hutcheon et al., 1983 | 108 patients | Levonatnadrol vs. Chlorpromazine | This compound more effective but higher CNS side effects |

| Cunningham et al., 1988 | 70 patients | Nabilone vs. Metoclopramide | Metoclopramide significantly reduced vomiting episodes |

| Svendsen et al., 2004 | 24 patients | Dronabinol for neuropathic pain | Modest analgesic effect with higher adverse events |

Effectiveness in CINV

This compound has been evaluated for its antiemetic properties in patients receiving chemotherapy. The results have been mixed:

- Phase I Trials : A study involving 34 patients receiving cisplatin showed that this compound had a similar safety profile to other cannabinoids but was less effective than traditional antiemetics in controlling emesis .

- Comparative Studies : Reviews have indicated that while some studies suggest this compound can reduce nausea and vomiting, it does not consistently outperform standard treatments like metoclopramide or chlorpromazine .

| Study | Population | Intervention | Findings |

|---|---|---|---|

| Crawford & Buckman, 1986 | 32 patients | Nabilone vs. Metoclopramide | No significant difference in vomiting control |

| Hutcheon et al., 1983 | 108 patients | This compound vs. Chlorpromazine | More effective but higher CNS side effects noted |

| Esfandyari et al., 2007 | 52 volunteers | Dronabinol vs. Placebo | Dronabinol relaxed colon but increased sensation ratings |

Safety Profile

This compound's safety profile is comparable to other cannabinoids, with common side effects including dizziness (65%), burning at the injection site (48%), and mild sedation (44%) observed in clinical trials . Notably, urinary retention was reported at higher doses, indicating the need for careful dose management.

特性

CAS番号 |

71048-87-8 |

|---|---|

分子式 |

C27H35NO4 |

分子量 |

437.6 g/mol |

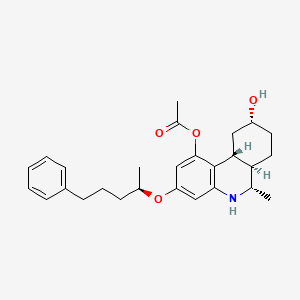

IUPAC名 |

[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate |

InChI |

InChI=1S/C27H35NO4/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3/t17-,18+,21-,23+,24-/m1/s1 |

InChIキー |

FFVXQGMUHIJQAO-BFKQJKLPSA-N |

SMILES |

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |

異性体SMILES |

C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)O[C@H](C)CCCC4=CC=CC=C4)O |

正規SMILES |

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |

外観 |

Solid powder |

Key on ui other cas no. |

71048-87-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

levonantradol nantradol nantradol hydrochloride nantradol hydrochloride (6S-(3(S*), 6alpha,6aalpha,9alpha,10abeta))-isomer nantradol hydrochloride, (3(R*),6alpha,6aalpha,9alpha,10abeta)-(+)-isomer nantradol, ((3(R*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer nantradol, ((3(S*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer nantradol, (6R-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isomer nantradol, (6S-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。